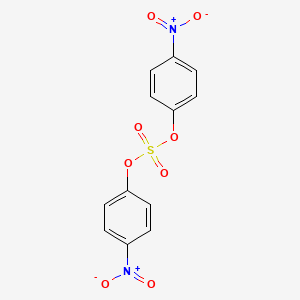
4,9-Decadienal, 2,5,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Decadienal, 2,5,9-trimethyl- is an organic compound with the molecular formula C13H22O. It is a type of aldehyde known for its distinctive floral and citrus-like odor. This compound is used primarily in the fragrance industry due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Decadienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require a base catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Decadienal, 2,5,9-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: 2,5,9-trimethyl-4,9-decadienoic acid.
Reduction: 2,5,9-trimethyl-4,9-decadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,9-Decadienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a model compound in olfactory research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Mecanismo De Acción
The mechanism of action of 4,9-Decadienal, 2,5,9-trimethyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the sensation of smell.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Decadienal: Another aldehyde with a similar structure but different odor profile.
2,6-Nonadienal: Known for its cucumber-like scent.
2,4-Heptadienal: A shorter-chain aldehyde with distinct olfactory properties.
Uniqueness
4,9-Decadienal, 2,5,9-trimethyl- is unique due to its specific combination of floral and citrus notes, making it highly valued in the fragrance industry. Its structural features also allow for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
32803-39-7 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2,5,9-trimethyldeca-4,9-dienal |
InChI |
InChI=1S/C13H22O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h8,10,13H,1,5-7,9H2,2-4H3 |
Clave InChI |
MINJGYRWHNAENM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)CCCC(=C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


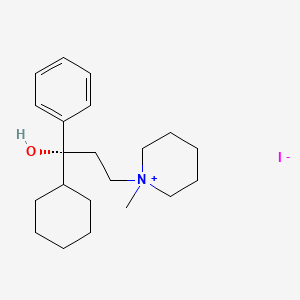
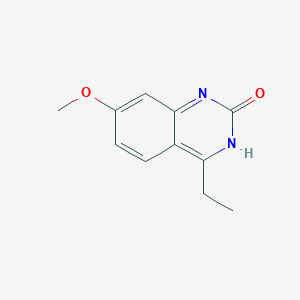
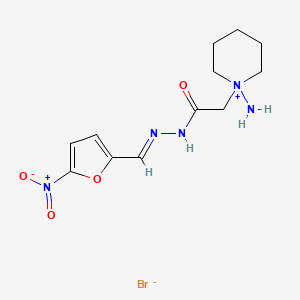
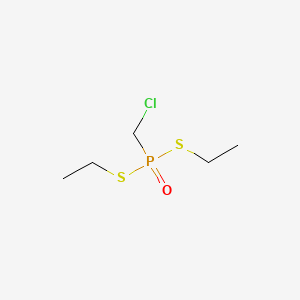
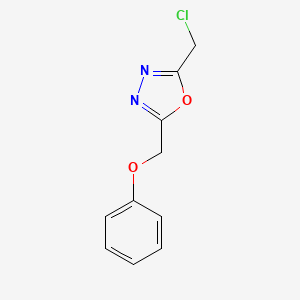
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
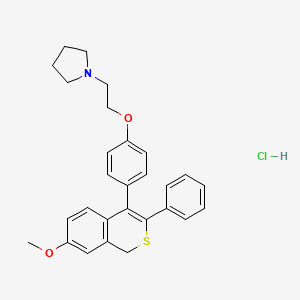
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
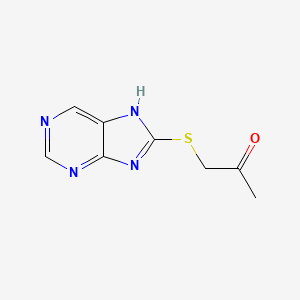
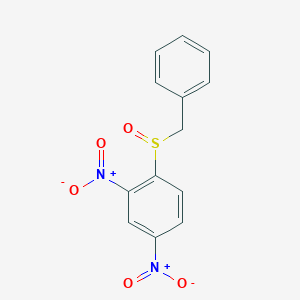
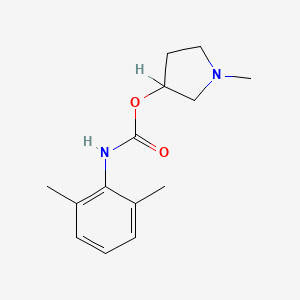
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
